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Abstract
This detailed technical guide outlines the utility of 4,5-Dichloro-2,6-dimethylpyrimidine (CAS

105742-66-3) as a versatile scaffold in pharmaceutical synthesis. Unlike its symmetric

counterpart (4,6-dichloro-2,5-dimethylpyrimidine), this asymmetric intermediate offers distinct

orthogonal reactivity. The C4-chlorine atom is highly activated for nucleophilic aromatic

substitution (SNAr), while the C5-chlorine remains available for subsequent transition-metal-

catalyzed cross-coupling. This guide provides validated protocols for sequential

functionalization, enabling the rapid construction of polysubstituted pyrimidine cores common in

kinase inhibitors and antiviral therapeutics.
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In medicinal chemistry, the ability to selectively functionalize specific positions on a

heteroaromatic ring is critical for Structure-Activity Relationship (SAR) studies. 4,5-Dichloro-
2,6-dimethylpyrimidine presents a unique "lock-and-key" electronic profile:

C4-Position (Active): Located

to the ring nitrogen, this position is highly electron-deficient, facilitating rapid SNAr reactions
under mild conditions.

C5-Position (Latent): Located

to the ring nitrogen, this position is electronically deactivated towards nucleophiles but
serves as an excellent handle for Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-
Hartwig).

2,6-Dimethyl Groups: These provide steric bulk that protects the ring from aberrant

nucleophilic attacks at the C2/C6 positions and increases the lipophilicity (LogP) of the final

drug candidate.

Physical Properties Table
Property Value Notes

IUPAC Name
4,5-Dichloro-2,6-

dimethylpyrimidine

CAS Number 105742-66-3
Distinct from 4,6-dichloro

isomer

Molecular Formula C₆H₆Cl₂N₂

Molecular Weight 177.03 g/mol

Appearance White to pale yellow solid Crystalline

Melting Point 42–46 °C
Low melting point requires

careful drying

Solubility DCM, EtOAc, DMSO, MeOH Sparingly soluble in water

Storage 2–8 °C, Inert Atmosphere
Moisture sensitive (hydrolysis

risk)
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Reaction Pathways & Logic
The following decision tree illustrates the sequential functionalization strategy. The critical

control point is Temperature: SNAr at C4 proceeds at ambient-to-moderate heat (25–60°C),

while activating the C5-Cl typically requires higher energy or catalysis.
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C5-Cl: Thermodynamic/Catalytic (Slow)
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Figure 1: Sequential functionalization workflow demonstrating the regioselectivity of the 4,5-

dichloro scaffold.

Experimental Protocols
Protocol A: Regioselective SNAr at C4
Objective: To displace the C4-chlorine with a primary amine while retaining the C5-chlorine.

Target Molecule: 4-(Substituted-amino)-5-chloro-2,6-dimethylpyrimidine.

Reagents:
4,5-Dichloro-2,6-dimethylpyrimidine (1.0 eq)[1]

Primary Amine (e.g., Aniline or Benzylamine) (1.1 eq)

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
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Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-
Dichloro-2,6-dimethylpyrimidine (1.0 g, 5.65 mmol) in IPA (10 mL).

Addition: Add DIPEA (1.1 g, 8.47 mmol) followed by the Primary Amine (6.2 mmol) dropwise

at room temperature.

Reaction: Heat the mixture to 50–60 °C for 4–6 hours.

Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The starting material should

disappear, and a single major product peak should appear.

Note: If the reaction is run >80°C, trace amounts of disubstitution or C5 side-reactions may

occur. Keep temperature moderate.

Work-up:

Cool to room temperature.

Concentrate the solvent under reduced pressure.[2][3]

Resuspend the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x

20 mL).

Dry over Na₂SO₄, filter, and concentrate.[4]

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-

30% EtOAc in Hexanes).

Yield: Typical yields range from 85–95%.

Protocol B: Suzuki-Miyaura Coupling at C5
Objective: To couple an aryl/heteroaryl group at the C5 position of the intermediate generated

in Protocol A. Target Molecule: 4-Amino-5-aryl-2,6-dimethylpyrimidine.
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Reagents:
4-Amino-5-chloro-intermediate (from Protocol A) (1.0 eq)

Aryl Boronic Acid (1.2 eq)

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

Solvent: 1,4-Dioxane (degassed)

Procedure:
Setup: In a pressure vial or Schlenk flask, combine the Intermediate (1.0 mmol), Aryl Boronic

Acid (1.2 mmol), and Pd catalyst (0.05 mmol).

Inertion: Evacuate and backfill with Nitrogen or Argon (3 cycles).

Solvent Addition: Add 1,4-Dioxane (5 mL) and 2.0 M Na₂CO₃ (1.5 mL).

Reaction: Seal the vessel and heat to 90–100 °C for 12–16 hours.

Mechanism:[5][6] The sterically hindered C5 position requires higher energy and an active

catalyst. The electron-donating amino group at C4 (installed in Step 1) may slightly

deactivate the ring, making the oxidative addition of Pd slower; hence, 100°C is often

necessary.

Work-up:

Cool to room temperature and filter through a pad of Celite to remove Palladium residues.

Wash the pad with EtOAc.

Wash the filtrate with water and brine.

Dry over MgSO₄ and concentrate.

Purification: Flash chromatography (SiO₂, gradient elution).
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Yield: Typical yields range from 60–80%, depending on the boronic acid sterics.

Handling & Safety Guidelines
Hazards: 4,5-Dichloro-2,6-dimethylpyrimidine is a skin and eye irritant (H315, H319).[7][8]

It may cause respiratory irritation (H335).[7][8]

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The compound can hydrolyze

slowly to the pyrimidinone if exposed to atmospheric moisture for prolonged periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Regioselective Functionalization of
4,5-Dichloro-2,6-dimethylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2364244/docs#application-note-regioselective-
functionalization-of-4-5-dichloro-2-6-dimethylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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